2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a compound that has been studied for its potential applications in scientific research. This compound, also known as EBIO, has been found to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mechanism of Action
2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione works by activating certain potassium channels, leading to increased neuronal excitability or vasodilation. The exact mechanism of action is still being studied, but it is believed that this compound interacts with the voltage sensor of these channels, leading to their activation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increasing neuronal excitability, vasodilation, and anti-cancer properties. Additionally, this compound has been found to have antioxidant properties, making it a potential tool for studying oxidative stress in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively activate certain potassium channels, allowing for more precise experiments. Additionally, this compound has been found to be relatively stable and easy to work with in a laboratory setting.
However, one limitation of using this compound is its potential toxicity at high concentrations. Additionally, its effects on different potassium channels can vary, making it important to carefully choose the appropriate channel for a given experiment.
Future Directions
There are several potential future directions for research on 2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different potassium channels. Finally, there is potential for the development of new drugs based on the structure of this compound, which could have even more potent effects and fewer limitations than the original compound.
Synthesis Methods
2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzothiazole with ethyl bromide, followed by reaction with hexahydrophthalic anhydride. Another method involves the reaction of 2-mercaptobenzothiazole with ethylamine, followed by reaction with hexahydrophthalic anhydride.
Scientific Research Applications
2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a range of scientific research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been found to activate certain potassium channels, leading to increased neuronal excitability. This has potential implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cardiovascular research, this compound has been found to have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular diseases. Additionally, this compound has been found to have anti-cancer properties, making it a potential tool for cancer research.
Properties
IUPAC Name |
2-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-22-17-18-13-8-7-10(9-14(13)23-17)19-15(20)11-5-3-4-6-12(11)16(19)21/h7-9,11-12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNJGCOYTNRTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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